molecular formula C8H13NO2 B8705049 N-carbomethoxy diallyl amine

N-carbomethoxy diallyl amine

Cat. No.: B8705049
M. Wt: 155.19 g/mol
InChI Key: DKRAQRTYONCSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The evidence highlights diallyl sulfide (DAS) and diallyl disulfide as sulfur-containing organosulfur compounds derived from garlic (Allium sativum). These compounds are noted for their roles in flavor, fragrance, and bioactive properties, including anticarcinogenic and insecticidal activities .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl N,N-bis(prop-2-enyl)carbamate

InChI

InChI=1S/C8H13NO2/c1-4-6-9(7-5-2)8(10)11-3/h4-5H,1-2,6-7H2,3H3

InChI Key

DKRAQRTYONCSDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings on Diallyl Sulfide (DAS):

  • Anticarcinogenic Activity: DAS (200 mg/kg) inhibited esophageal tumor formation in rats exposed to N-nitrosomethylbenzylamine (NMBA), achieving 100% suppression of papilloma and squamous cell carcinoma incidence .
  • Mechanism: DAS reduces hepatic microsomal metabolism of carcinogens, thereby blocking metabolic activation of procarcinogens .
  • Insecticidal Properties : DAS and diallyl disulfide exhibit fumigant toxicity against Tribolium confusum (confused flour beetle), with LC90 values ranging from <1 µL/L (eggs) to 23.31 µL/L (larvae) .

Comparison with Similar Compounds:

Compound Structure Key Properties Applications/Effects References
Diallyl sulfide (DAS) (CH2CHCH2)2S Anticarcinogenic, inhibits cytochrome P450 enzymes, volatile Cancer chemoprevention, insect fumigation
Diallyl disulfide (CH2CHCH2)2S2 Higher fumigant toxicity than DAS, disrupts insect respiration Stored-grain pest control, antimicrobial applications
Dimethyl lauryl amine C14H31N Surfactant properties, corrosive Industrial polymer additive (not for food/water contact)
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 Underexplored toxicological profile Limited data; potential synthetic intermediate

Limitations in Addressing "N-Carbomethoxy Diallyl Amine"

Suggested Next Steps:

Verify the correct nomenclature or CAS number of the compound.

Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies.

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